molecular formula C14H21NO B1213207 Profadol CAS No. 428-37-5

Profadol

Cat. No.: B1213207
CAS No.: 428-37-5
M. Wt: 219.32 g/mol
InChI Key: VFUGCQKESINERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Profadol, also known as CI-572, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker, being only 1/50th of nalorphine .

Preparation Methods

The synthesis of Profadol involves several steps:

    Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.

    Conjugate Addition: Cyanide is added to the intermediate, resulting in another compound.

    Hydrolysis and Decarboxylation: Both nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.

    Imide Formation: Treatment with methylamine leads to the formation of an imide.

    Reduction: The imide is reduced using lithium aluminium hydride.

    Demethylation: The final step involves demethylation to complete the synthesis of this compound.

Chemical Reactions Analysis

Profadol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The reduction of this compound, particularly during its synthesis, involves the use of lithium aluminium hydride.

    Substitution: this compound can undergo substitution reactions, where certain functional groups are replaced by others.

Common reagents used in these reactions include cyanide, methylamine, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final synthesis of this compound .

Scientific Research Applications

Profadol has several scientific research applications:

Mechanism of Action

Profadol exerts its effects by acting as a mixed agonist-antagonist of the μ-opioid receptor. This means that it can both activate and block the receptor, leading to its analgesic effects. The molecular targets involved include the μ-opioid receptor, which is a key player in pain modulation .

Comparison with Similar Compounds

Profadol is similar to other opioid analgesics such as:

This compound’s uniqueness lies in its mixed agonist-antagonist activity, which differentiates it from other opioid analgesics that may act solely as agonists or antagonists.

Properties

CAS No.

428-37-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3

InChI Key

VFUGCQKESINERB-UHFFFAOYSA-N

SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O

13104-68-2
13104-69-3

Synonyms

profadol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.